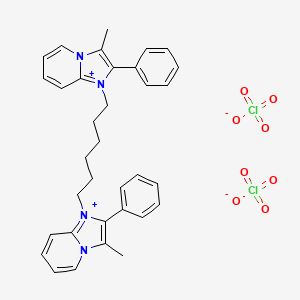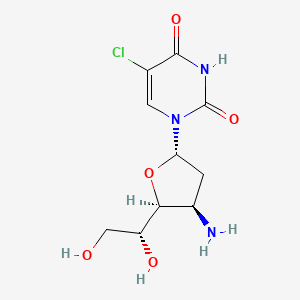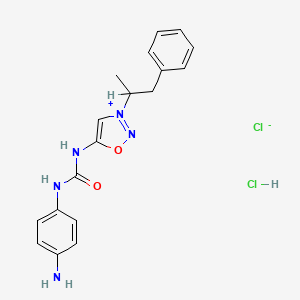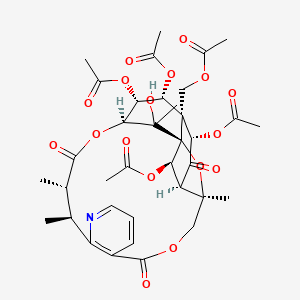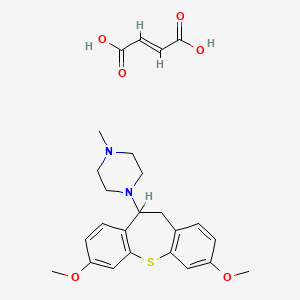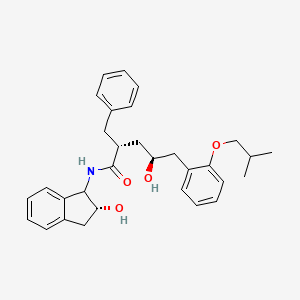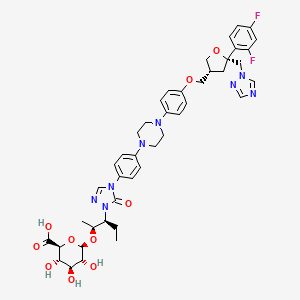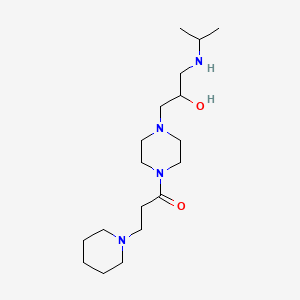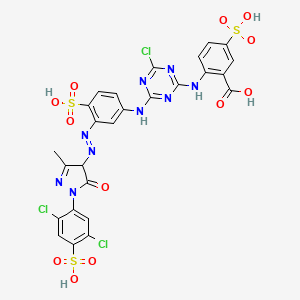
2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are typically used in dyeing processes due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloro-4-sulphophenylamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl to form the azo compound.
Triazine Ring Formation: The azo compound is then reacted with 4-chloro-6-((3-amino-4-sulphophenyl)amino)-1,3,5-triazine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulpho groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Amines formed from the reduction of the azo group.
Substitution Products: Derivatives with substituted chloro or sulpho groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a dye in various chemical processes due to its vivid color and stability.
Biology
In biological research, it can be used as a staining agent to visualize cellular components under a microscope.
Medicine
Industry
In the textile industry, it is used as a dye for fabrics due to its strong color and resistance to fading.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chloro-6-((3-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphobenzoic acid
- This compound
Uniqueness
The compound is unique due to its specific structure, which includes multiple functional groups such as azo, chloro, and sulpho groups. These functional groups contribute to its distinct chemical properties and applications.
Propiedades
Número CAS |
93858-80-1 |
|---|---|
Fórmula molecular |
C26H18Cl3N9O12S3 |
Peso molecular |
851.0 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-[3-[[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfobenzoic acid |
InChI |
InChI=1S/C26H18Cl3N9O12S3/c1-10-21(22(39)38(37-10)18-8-15(28)20(9-14(18)27)53(48,49)50)36-35-17-6-11(2-5-19(17)52(45,46)47)30-25-32-24(29)33-26(34-25)31-16-4-3-12(51(42,43)44)7-13(16)23(40)41/h2-9,21H,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,30,31,32,33,34) |
Clave InChI |
NWKBXGLAOFKAAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C5=CC(=C(C=C5Cl)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


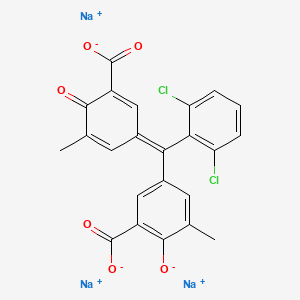
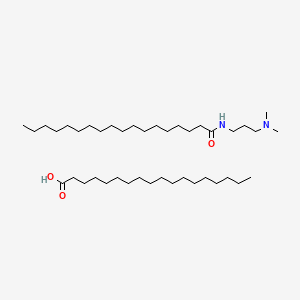
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
